molecular formula C8H4F6O B13596083 2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-ol

2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-ol

Cat. No.: B13596083
M. Wt: 230.11 g/mol
InChI Key: MWWYYWVGKAFBRZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl and trifluorophenyl groups. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Grignard Reaction: One common method involves the reaction of 2,2,2-trifluoroacetophenone with a Grignard reagent derived from 2,4,5-trifluorophenyl bromide. This reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions.

    Reduction: Another method involves the reduction of 2,2,2-trifluoro-1-(2,4,5-trifluorophenyl)ethanone using a reducing agent such as lithium aluminum hydride or sodium borohydride in an appropriate solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of 2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-ol often involves large-scale Grignard reactions followed by purification processes such as distillation or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to various alcohols or hydrocarbons.

    Substitution: The trifluoromethyl and trifluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: 2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethanone or 2,2,2-trifluoro-1-(2,4,5-trifluorophenyl)acetic acid.

    Reduction: 2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-ol is used in a variety of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex fluorinated organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.

    Industry: The compound is used in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-ol involves its interaction with various molecular targets. The trifluoromethyl and trifluorophenyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: Similar in structure but lacks the additional trifluorophenyl group.

    2,2,2-Trifluoro-1-phenylethanol: Similar but with a phenyl group instead of a trifluorophenyl group.

    2,4,5-Trifluorophenylacetic acid: Contains the trifluorophenyl group but differs in the functional group.

Uniqueness

2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-ol is unique due to the presence of both trifluoromethyl and trifluorophenyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the synthesis of pharmaceuticals and specialty materials.

Properties

Molecular Formula

C8H4F6O

Molecular Weight

230.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2,4,5-trifluorophenyl)ethanol

InChI

InChI=1S/C8H4F6O/c9-4-2-6(11)5(10)1-3(4)7(15)8(12,13)14/h1-2,7,15H

InChI Key

MWWYYWVGKAFBRZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(C(F)(F)F)O

Origin of Product

United States

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